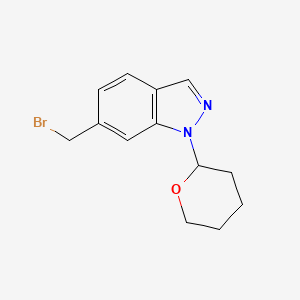

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

CAS No.: 368426-64-6

Cat. No.: VC2084931

Molecular Formula: C13H15BrN2O

Molecular Weight: 295.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 368426-64-6 |

|---|---|

| Molecular Formula | C13H15BrN2O |

| Molecular Weight | 295.17 g/mol |

| IUPAC Name | 6-(bromomethyl)-1-(oxan-2-yl)indazole |

| Standard InChI | InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 |

| Standard InChI Key | AWPVWONQUKCAJB-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 |

Introduction

Chemical Identification and Properties

Basic Information and Identifiers

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a well-defined chemical entity with established identifiers in chemical databases. The compound is characterized by several standard identifiers that enable precise recognition across chemical literature and databases. These identifiers are essential for researchers seeking to work with this compound or incorporate it into synthetic pathways.

Table 1: Chemical Identifiers of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

| Parameter | Information |

|---|---|

| CAS Number | 368426-64-6 |

| IUPAC Name | 6-(bromomethyl)-1-(oxan-2-yl)indazole |

| Molecular Formula | C₁₃H₁₅BrN₂O |

| Molecular Weight | 295.17 g/mol |

| Standard InChI | InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 |

The compound's structural features include an indazole core with a bromomethyl group at position 6 and a tetrahydropyranyl protecting group at position 1. This combination creates a molecule with distinct reactivity patterns and potential for further functionalization.

Physical and Chemical Properties

The physical and chemical properties of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole significantly influence its behavior in chemical reactions, storage requirements, and handling procedures. As a solid organic compound, it exhibits characteristics typical of halogenated heterocycles.

While comprehensive physical data is limited in the available literature, several key properties can be inferred from its structure and chemical classification. The compound contains both polar and nonpolar regions, with the tetrahydropyran and indazole groups conferring some degree of polarity, while the aromatic system contributes to hydrophobic characteristics.

The presence of the bromomethyl group is particularly significant from a reactivity standpoint, as it represents an electrophilic site susceptible to nucleophilic substitution reactions. This reactive handle makes the compound valuable as a synthetic intermediate in various chemical transformations.

Structural Characteristics

The molecular structure of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole features several key components that define its chemical behavior. The indazole core consists of a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic system. This heterocyclic framework contributes to the compound's stability while also providing sites for potential interactions with biological targets.

The bromomethyl group at position 6 represents a key functional handle for further synthetic modifications. This reactive site allows for nucleophilic substitution reactions, making the compound valuable in creating more complex molecular structures. The carbon-bromine bond is relatively weak compared to carbon-hydrogen bonds, providing a reactive site for various chemical transformations.

Synthesis and Preparation

Synthetic Routes

The synthesis of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves multiple steps starting from appropriate indazole precursors. Several synthetic pathways have been documented in the literature, though specific details vary depending on the starting materials and desired scale of production.

A common synthetic approach involves the initial protection of the indazole nitrogen with the tetrahydropyran group, followed by functionalization at the 6-position. The protection step is crucial for controlling the regioselectivity of subsequent reactions and preventing unwanted side reactions at the indazole nitrogen.

Applications and Uses

Research Applications

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has significant value in research settings, particularly in organic synthesis and medicinal chemistry. The compound serves as a versatile building block for the construction of more complex molecular structures due to its reactive bromomethyl group.

In organic chemistry research, this compound is utilized to study various synthetic methodologies, including nucleophilic substitution reactions, cross-coupling reactions, and heterocycle functionalization strategies. The presence of the bromomethyl group provides a convenient handle for introducing various functional groups through nucleophilic displacement reactions.

The compound is also valuable in studying protecting group strategies for nitrogen-containing heterocycles. The tetrahydropyranyl protecting group on the indazole nitrogen serves as a model system for investigating protection-deprotection sequences in complex molecule synthesis.

Role in Chemical Synthesis

Structure-Activity Relationships

Structural Features

The structure of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole contains several features that contribute to its chemical reactivity and potential biological interactions. Understanding these structural elements is essential for predicting its behavior in various applications.

The indazole core provides a planar, aromatic system that can participate in π-π stacking interactions with aromatic amino acid residues in proteins, potentially contributing to binding affinity in biological systems. The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, further enhancing potential interactions with biological targets.

The bromomethyl group at position 6 represents a reactive electrophilic site that can undergo nucleophilic substitution reactions. This reactivity is valuable for synthetic applications but also contributes to the compound's potential irritant properties, as reactive electrophiles can interact with nucleophilic biological molecules such as proteins and DNA .

Reactivity Patterns

The reactivity of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is primarily determined by the presence of the bromomethyl group and the protected indazole nitrogen. Understanding these reactivity patterns is crucial for its effective utilization in synthetic applications.

Future Research Directions

Knowledge Gaps

Despite the utility of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole in chemical synthesis, several knowledge gaps remain that warrant further investigation. These gaps present opportunities for researchers to expand our understanding of this compound and enhance its applications.

Comprehensive physical property data for this compound is limited in the available literature. Systematic studies of properties such as solubility in various solvents, stability under different conditions, and spectroscopic characteristics would be valuable additions to the existing knowledge base .

Detailed mechanistic studies of the reactions involving this compound would provide insights into its reactivity patterns and facilitate the development of more efficient synthetic methodologies. Understanding the factors that influence selectivity in reactions of the bromomethyl group could lead to improved synthetic protocols.

Emerging Applications

The unique structural features of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole suggest potential applications beyond its current use as a synthetic intermediate. Several emerging areas could benefit from the properties of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume